1-Methyl-4-(2-phenylethoxy)benzene
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Overview
Description
1-Methyl-4-(2-phenylethoxy)benzene is an organic compound with the molecular formula C15H16O It is a derivative of benzene, characterized by a methyl group and a phenylethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(2-phenylethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methyl-4-hydroxybenzene with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(2-phenylethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
1-Methyl-4-(2-phenylethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-phenylethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways involved vary based on the context of its use.
Comparison with Similar Compounds
1-Methyl-4-(2-phenylethoxy)benzene can be compared with other similar compounds, such as:
1-Methyl-4-(2-phenylethenyl)benzene: Differing by the presence of an ethylene group instead of an ethoxy group, this compound exhibits distinct reactivity and applications.
1-Methyl-4-(2-propenyloxy)benzene:
1-Methyl-4-(1-methyl-2-propenyl)benzene: With a methylpropenyl group, this compound shows unique reactivity and applications compared to this compound.
Properties
CAS No. |
52756-30-6 |
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Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-methyl-4-(2-phenylethoxy)benzene |
InChI |
InChI=1S/C15H16O/c1-13-7-9-15(10-8-13)16-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChI Key |
IVJKZUFJSLMOJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
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